molecular formula C25H30N6O B2439683 6-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 896855-81-5

6-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2439683
CAS No.: 896855-81-5
M. Wt: 430.556
InChI Key: ZRKUXBWFMBPENX-UHFFFAOYSA-N
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Description

4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining piperazine, pyrido, pyrazolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multiple steps:

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone or aldehyde.

    Construction of the Pyrido[2’,3’3,4]pyrazolo[1,5-a]pyrimidine Core: This core structure can be synthesized through a series of cyclization reactions involving appropriate precursors such as pyrimidine derivatives and hydrazine.

    Coupling Reactions: The final step involves coupling the piperazine moiety with the pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine core using reagents like ethyl chloroformate and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders.

    Biological Studies: Investigation of its effects on cellular pathways and receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine moiety is known to modulate pharmacokinetic properties, enhancing the compound’s ability to cross biological membranes and interact with target sites.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine structure, used as an acetylcholinesterase inhibitor.

    4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety, known for its antibacterial activity.

Uniqueness

4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

6-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-5-32-21-8-6-20(7-9-21)16-29-10-12-30(13-11-29)22-15-19(4)27-25-23-17(2)14-18(3)26-24(23)28-31(22)25/h6-9,14-15H,5,10-13,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKUXBWFMBPENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C5C(=CC(=NC5=NN34)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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